(furan-2-yl)(imino)methyl-lambda6-sulfanone
Description
Overview of Organosulfur Compounds and Hypervalent Sulfur Species
Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. thieme-connect.de They play crucial roles in biological systems, from the amino acids cysteine and methionine to the life-saving antibiotic penicillin. thieme-connect.de The versatility of sulfur stems from its ability to exist in multiple oxidation states, leading to a rich variety of functional groups.
A particularly intriguing class of organosulfur compounds is hypervalent sulfur species. wikipedia.org In these molecules, the sulfur atom is formally bonded to more atoms than is allowed by the octet rule, typically existing in higher oxidation states such as +4 (sulfuranes) or +6 (persulfuranes). wikipedia.org This hypervalency is a key feature of λ⁶-sulfanone chemistry.
The Significance of Imino-λ⁶-Sulfanone Frameworks in Contemporary Organic Chemistry
The imino-λ⁶-sulfanone framework, characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, is a cornerstone of advanced organosulfur chemistry. These structures, often referred to as sulfoximines, are isoelectronic with sulfones but offer a unique three-dimensional geometry and a stereogenic sulfur center when appropriately substituted. organic-chemistry.orgnih.gov This chirality has made them valuable as chiral auxiliaries and ligands in asymmetric synthesis. organic-chemistry.org
The synthesis of sulfoximines and their precursors, sulfilimines, has been an active area of research, with various methods developed for their preparation. dntb.gov.uaresearchgate.net These methods often involve the imination of sulfoxides or the oxidation of sulfilimines. nih.gov The stability and diverse reactivity of the imino-λ⁶-sulfanone core make it a valuable synthon for the introduction of sulfur- and nitrogen-containing functionalities into complex molecules.
Structural Elucidation and Nomenclature of (Furan-2-yl)(imino)methyl-λ⁶-sulfanone
The compound at the heart of this discussion is (furan-2-yl)(imino)methyl-lambda6-sulfanone. Its systematic name indicates a central hexavalent sulfur atom (lambda6-sulfanone). This sulfur is bonded to a methyl group, an imino group (=NH), and a furan-2-yl group. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is attached at its 2-position to the sulfur. britannica.comwikipedia.org
Table 1: Structural and Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2230808-46-3 |
| Molecular Formula | C₅H₅NO₂S |
| Canonical SMILES | CS(=O)C1=CC=CO1 |
| InChI Key | Information not publicly available |
The presence of the furan moiety introduces specific electronic and steric properties to the molecule. Furan is an electron-rich aromatic system, which could influence the reactivity of the adjacent sulfur center. britannica.com
Research Landscape and Knowledge Gaps Pertaining to this compound
A comprehensive search of the scientific literature reveals a significant knowledge gap concerning this compound. While the existence of the compound is confirmed by its CAS number, there are no readily available research articles detailing its synthesis, characterization, or reactivity.
The research landscape is populated with studies on related structures, such as sulfoximines bearing various aryl and alkyl substituents. dntb.gov.uaresearchgate.net Furthermore, the chemistry of furan-containing organosulfur compounds is an established field. nih.gov However, the specific combination of a furan-2-yl group and a methyl group on an imino-λ⁶-sulfanone core appears to be an unexplored area.
This lack of specific data presents a clear opportunity for future research. Key areas for investigation would include:
Synthesis: Developing a reliable and efficient synthetic route to this compound. This could potentially be achieved through the oxidation of the corresponding sulfilimine or the imination of a furan-2-yl methyl sulfoxide (B87167).
Structural Analysis: A thorough structural elucidation using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm the connectivity and stereochemistry of the molecule.
Reactivity Studies: Investigating the reactivity of the compound, particularly the influence of the furan ring on the properties of the imino-λ⁶-sulfanone core. This could involve exploring its potential as a ligand in catalysis, a chiral auxiliary, or as a building block in the synthesis of more complex molecules.
The exploration of this compound holds the promise of expanding our understanding of hypervalent sulfur chemistry and potentially uncovering new applications for this fascinating class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(6,7)5-3-2-4-8-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORPLFTVMIGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Furan 2 Yl Imino Methyl λ⁶ Sulfanone
Mechanistic Investigations of Imino-λ⁶-sulfanone Formation
The formation of the imino-λ⁶-sulfanone functionality is a critical aspect of the chemistry of "(furan-2-yl)(imino)methyl-λ⁶-sulfanone." While specific mechanistic studies on this particular compound are not extensively documented, the general synthesis of related sulfoximines can provide insights. These methods often involve the oxidation of a corresponding sulfilimine or the amination of a sulfoxide (B87167). The chosen synthetic route can significantly influence the reaction mechanism, proceeding through various intermediates and transition states. The electronic properties of the furan (B31954) ring are expected to play a role in the formation of the imino-λ⁶-sulfanone group, potentially influencing the reaction rate and yield.
Nucleophilic and Electrophilic Reactivity at the Sulfur Center
The sulfur center in "(furan-2-yl)(imino)methyl-λ⁶-sulfanone" is electron-deficient and, therefore, susceptible to nucleophilic attack. Nucleophiles can target the sulfur atom, leading to substitution or addition reactions. The stereochemistry at the sulfur center is a key consideration in these reactions, as the approach of the nucleophile can be influenced by the steric bulk of the furan ring and the methyl group.
Conversely, the lone pair of electrons on the imino nitrogen can impart nucleophilic character to the sulfur center, allowing for reactions with strong electrophiles. However, the electrophilicity of the sulfur atom in the λ⁶-sulfanone oxidation state generally makes it more prone to nucleophilic attack. The balance between nucleophilic and electrophilic character at the sulfur center is a subtle feature of the compound's reactivity profile.
Reactivity of the Furan Moiety within the Compound Structure
The furan ring is an electron-rich aromatic system, a characteristic that dictates much of its reactivity. The presence of the (imino)methyl-λ⁶-sulfanone substituent can modulate this reactivity through its electronic effects.
Electrophilic Aromatic Substitution Pathways
Furan readily undergoes electrophilic aromatic substitution, and this reactivity is generally directed to the C2 and C5 positions due to the stabilization of the cationic intermediate by the oxygen atom. pearson.compearson.comchemicalbook.comquora.com The (imino)methyl-λ⁶-sulfanone group, being electron-withdrawing, is expected to deactivate the furan ring towards electrophilic attack. However, substitution is still anticipated to occur, primarily at the C5 position, as the C2 position is already substituted. The stability of the intermediate carbocation, often referred to as a sigma complex, is a determining factor in the regioselectivity of the substitution. pearson.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for the Sigma Complex | Relative Stability of Intermediate |
|---|---|---|
| C2 (or C5) | 3 | More stable |
This table illustrates the general principle of regioselectivity in the electrophilic substitution of furan, which is applicable to the furan moiety in the title compound.
Role in Cycloaddition Reactions and Ring-Opening Processes
Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. quora.comresearchgate.net The aromaticity of furan means that the cycloaddition is often reversible. rsc.orgnih.gov The electron-withdrawing nature of the substituent on the furan ring can influence the rate and equilibrium of these reactions.
Under certain conditions, such as in the presence of strong acids or upon photoirradiation, the furan ring can undergo ring-opening. aip.orgpharmaguideline.comresearchgate.net This process can lead to the formation of various acyclic compounds. The stability of the furan ring in "(furan-2-yl)(imino)methyl-λ⁶-sulfanone" towards ring-opening will depend on the reaction conditions and the electronic influence of the λ⁶-sulfanone group.
Transformational Chemistry of the Imino Group
The imino group is a versatile functional handle that allows for a variety of chemical transformations.
Stereochemical Aspects and Chiral Recognition of Furan 2 Yl Imino Methyl λ⁶ Sulfanone
Diastereomer and Enantiomer Resolution Strategies
Given the chirality of (furan-2-yl)(imino)methyl-λ⁶-sulfanone, the separation of its enantiomers is a critical step for stereochemical studies and for the development of stereochemically pure compounds. Several strategies, broadly applied to the resolution of chiral sulfoximines, can be considered.
Diastereomeric Salt Formation: A classical approach involves the reaction of the racemic sulfoximine (B86345) with a chiral resolving agent to form diastereomeric salts. The imino group of the sulfoximine provides a handle for salt formation with chiral acids. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the individual enantiomers.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, enabling their separation.
Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer.
| Resolution Strategy | Principle | Potential Application to (furan-2-yl)(imino)methyl-λ⁶-sulfanone |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | The basic imino group can react with chiral acids (e.g., tartaric acid derivatives). |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers is possible with suitable chiral columns. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Enzymatic or chemical kinetic resolution could be employed to selectively modify one enantiomer. |
Influence of Stereochemistry on Molecular Interactions
The specific three-dimensional arrangement of the substituents around the chiral sulfur atom in (furan-2-yl)(imino)methyl-λ⁶-sulfanone is expected to have a profound impact on its interactions with other chiral molecules, such as biological receptors or chiral catalysts. The spatial orientation of the furan (B31954) ring, the methyl group, the oxygen, and the imino group creates a unique chiral environment.
In a biological context, the principle of chiral recognition dictates that one enantiomer of a drug may bind to its target receptor with significantly higher affinity than the other. This is because the binding site of the receptor is itself chiral, and only one enantiomer will have the correct spatial arrangement of functional groups to achieve an optimal fit. Therefore, the (R)- and (S)-enantiomers of (furan-2-yl)(imino)methyl-λ⁶-sulfanone would likely exhibit different biological activities.
Similarly, in asymmetric catalysis, if this compound were to be used as a chiral ligand, its stereochemistry would be critical in determining the stereochemical outcome of the catalyzed reaction. The ligand's chiral scaffold would influence the orientation of the reactants in the transition state, leading to the preferential formation of one enantiomer of the product.
Computational Predictions of Stereoisomer Stability and Conformation
Computational chemistry provides valuable tools for predicting the relative stabilities and preferred conformations of stereoisomers. Methods such as Density Functional Theory (DFT) can be employed to model the (R)- and (S)-enantiomers of (furan-2-yl)(imino)methyl-λ⁶-sulfanone.
These calculations can determine the ground-state geometries of the enantiomers and predict their relative energies. While enantiomers have identical energies in an achiral environment, computational studies can explore their interactions with other chiral molecules to understand the energetic basis of chiral recognition.
Furthermore, conformational analysis can reveal the most stable spatial arrangements of the flexible furan-2-yl group relative to the rigid sulfoximine core. This information is crucial for understanding how the molecule presents itself for intermolecular interactions. The predicted lowest energy conformations can provide insights into the likely binding modes with biological targets or the steric environment it would create as a chiral ligand.
| Computational Method | Information Gained | Relevance to (furan-2-yl)(imino)methyl-λ⁶-sulfanone |
| Density Functional Theory (DFT) | Ground-state geometry, relative energies of conformers. | Prediction of the most stable three-dimensional structure. |
| Conformational Analysis | Identification of low-energy conformers and rotational barriers. | Understanding the flexibility of the molecule and its preferred shapes. |
| Molecular Docking | Prediction of binding modes and affinities with a receptor. | Elucidation of potential biological targets and the basis for chiral discrimination. |
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Structure Confirmation
Spectroscopic methods are indispensable for probing the chemical environment of atoms and the nature of chemical bonds within a molecule.
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For "(furan-2-yl)(imino)methyl-lambda6-sulfanone," both ¹H and ¹³C NMR would provide critical data.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring and the imino-methyl group. The three protons on the furan ring would appear as distinct multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The proton on C5 (adjacent to the oxygen) would likely be the most deshielded. The proton on C3 would show coupling to both the C4 and C5 protons, while the C4 proton would couple to the C3 and C5 protons. The methyl protons attached to the imino group would likely appear as a singlet in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The furan ring is expected to show four distinct signals for its carbon atoms. The carbon atom attached to the sulfanone group (C2) would be significantly downfield. The imino-methyl carbon would also have a characteristic chemical shift.
A hypothetical summary of expected ¹H NMR chemical shifts is presented in the interactive table below.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Furan-H3 | ~6.5 | Doublet of doublets | J₃,₄ ≈ 3.5, J₃,₅ ≈ 0.8 |
| Furan-H4 | ~6.4 | Doublet of doublets | J₄,₃ ≈ 3.5, J₄,₅ ≈ 1.8 |
| Furan-H5 | ~7.6 | Doublet of doublets | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |
| Imino-CH | ~8.2 | Singlet | N/A |
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of "this compound" would be characterized by several key absorption bands.
The most prominent and diagnostic peaks would include a strong absorption band for the C=N (imine) stretch, typically observed in the range of 1690-1640 cm⁻¹. The S=O (sulfanone) stretching vibrations would also be a key feature, expected to appear as strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions for the asymmetric and symmetric stretches, respectively. The furan ring itself would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C-O stretching vibrations in the fingerprint region (below 1600 cm⁻¹).
The table below provides a summary of the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Furan C-H | Stretching | 3100-3000 | Medium |
| C=N (Imine) | Stretching | 1690-1640 | Strong |
| Furan C=C | Stretching | 1600-1450 | Medium-Strong |
| S=O (Sulfanone) | Asymmetric Stretching | 1350-1300 | Strong |
| S=O (Sulfanone) | Symmetric Stretching | 1160-1120 | Strong |
| Furan C-O | Stretching | 1250-1000 | Strong |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of "this compound."
The fragmentation pattern in the mass spectrum would likely involve the initial loss of small, stable molecules or radicals. Common fragmentation pathways could include the cleavage of the furan ring, the loss of the sulfanone group, or the fragmentation of the imino-methyl side chain. The identification of these fragment ions would provide valuable corroborating evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
Should "this compound" be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms and provide insight into the molecule's conformation in the solid state.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
The sulfur atom in a lambda6-sulfanone can be a stereocenter, meaning that "this compound" could exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as circular dichroism (CD) spectroscopy, would be essential for determining the enantiomeric excess (ee) of a chiral sample. The CD spectrum of a non-racemic mixture would show characteristic positive or negative Cotton effects, the intensity of which would be proportional to the enantiomeric excess.
Theoretical and Computational Investigations of Furan 2 Yl Imino Methyl λ⁶ Sulfanone
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a novel compound like (furan-2-yl)(imino)methyl-λ⁶-sulfanone, DFT studies would be instrumental in predicting its fundamental electronic properties and bonding characteristics.
Researchers would typically employ a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization, calculating the molecule's lowest energy conformation. mdpi.com From this optimized structure, a wealth of information can be derived. Key parameters that would be investigated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: DFT calculations can map the electron density surface, revealing the distribution of charge throughout the molecule. This helps identify electrophilic and nucleophilic sites, which is fundamental to understanding its reactivity.
Bonding Analysis: The nature of the bonds, particularly the unique λ⁶-sulfanone group and its interaction with the furan (B31954) ring and imino group, would be a primary focus.
Molecular Dynamics Simulations of Conformational Landscapes
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of (furan-2-yl)(imino)methyl-λ⁶-sulfanone would model the atomic movements by solving Newton's equations of motion, providing a view of the molecule's flexibility and conformational possibilities.
Key objectives of such a simulation would be:
Conformational Sampling: To explore the different spatial arrangements (conformers) the molecule can adopt at a given temperature. This is particularly important for understanding the rotational freedom around single bonds, such as the bond connecting the furan ring to the methyl group.
Flexibility Analysis: MD simulations can identify which parts of the molecule are rigid and which are flexible. This is often quantified by calculating the root-mean-square fluctuation (RMSF) of each atom.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water), researchers could study how interactions with the solvent influence its conformation and dynamics.
Quantitative Structure-Activity Relationship (QSAR) Model Development (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate a molecule's structural or property descriptors with a specific activity. wikipedia.org While commonly used for biological activity, the principles can be applied to physical or chemical properties in what is often termed Quantitative Structure-Property Relationship (QSPR) analysis.
For (furan-2-yl)(imino)methyl-λ⁶-sulfanone, a QSAR/QSPR study would involve:
Descriptor Calculation: A wide range of numerical descriptors for the molecule would be calculated. These can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment from DFT).
Model Building: Using a dataset of related sulfanone or furan derivatives with known physical properties (e.g., solubility, boiling point, polarity), a statistical model would be developed using techniques like Multiple Linear Regression (MLR). nih.gov
Prediction: The model could then be used to predict the physical properties of (furan-2-yl)(imino)methyl-λ⁶-sulfanone based on its calculated descriptors. This is valuable for estimating properties that are difficult or costly to measure experimentally.
No such models specifically developed for or including this compound are available in the literature.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides essential tools for mapping out potential chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. For (furan-2-yl)(imino)methyl-λ⁶-sulfanone, this type of analysis could explore its synthesis or degradation pathways.
A typical workflow would involve:
Identifying Reactants and Products: Defining the starting materials and potential products for a reaction of interest.
Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to locate this unstable structure.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is a key factor in the reaction rate. A high activation energy implies a slow reaction. scispace.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.
Such studies would be invaluable for understanding the stability of the compound and predicting its reactivity in different chemical environments.
Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. This provides a detailed understanding of bonding and electronic interactions within the molecule.
For (furan-2-yl)(imino)methyl-λ⁶-sulfanone, an NBO analysis would yield insights into:
Hybridization and Bonding: It would describe the hybridization of each atom and the composition of the chemical bonds (e.g., σ and π contributions).
Charge Distribution: NBO provides a "natural" atomic charge distribution, which can be more chemically meaningful than other methods of assigning partial charges.
Hyperconjugative Interactions: A key feature of NBO analysis is the ability to identify and quantify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair into an empty anti-bonding orbital. These interactions are crucial for understanding the molecule's stability and structure.
Natural Localized Molecular Orbital (NLMO) analysis is closely related and provides a way to visualize the localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds.
Advanced Applications in Chemical Synthesis and Materials Science
(Furan-2-yl)(imino)methyl-λ⁶-sulfanone as a Synthon in Organic Synthesis
There is currently no available research detailing the use of (furan-2-yl)(imino)methyl-λ⁶-sulfanone as a synthetic intermediate.
Precursor for Complex Heterocyclic Scaffolds
No studies have been found that describe the conversion of (furan-2-yl)(imino)methyl-λ⁶-sulfanone into more complex heterocyclic structures.
Building Block for Diversity-Oriented Synthesis
The application of (furan-2-yl)(imino)methyl-λ⁶-sulfanone in diversity-oriented synthesis, a strategy for the rapid creation of libraries of structurally diverse small molecules, has not been reported in the scientific literature.
Catalytic Roles of Imino-λ⁶-Sulfanone Derivatives
While the broader class of imino-λ⁶-sulfanone derivatives may have catalytic applications, no specific research has been published on the catalytic roles of (furan-2-yl)(imino)methyl-λ⁶-sulfanone.
Ligand Design in Transition Metal Catalysis
There is no information available on the design or use of (furan-2-yl)(imino)methyl-λ⁶-sulfanone as a ligand in transition metal-catalyzed reactions.
Organocatalytic Applications
The potential for (furan-2-yl)(imino)methyl-λ⁶-sulfanone to act as an organocatalyst has not been explored in any published research.
Integration into Functional Materials
No literature exists that describes the incorporation of (furan-2-yl)(imino)methyl-λ⁶-sulfanone into functional materials for any specific technological application.
No Information Available for "(furan-2-yl)(imino)methyl-lambda6-sulfanone"
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no published research regarding the chemical compound "this compound" and its applications in chemical synthesis and materials science.
Extensive searches for this specific compound did not yield any data related to its use in the design and synthesis of novel organic frameworks or its potential roles in polymer and supramolecular chemistry. The scientific record does not appear to contain studies, findings, or discussions pertaining to this molecule.
Consequently, it is not possible to provide an article on the advanced applications of "this compound" as requested, due to the absence of foundational research on the subject. Further investigation into this compound would be required before any of its properties or potential applications could be described.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The future synthesis of (furan-2-yl)(imino)methyl-lambda6-sulfanone and its derivatives will likely focus on the development of efficient, sustainable, and economically viable methods. Current synthetic strategies for analogous organosulfur compounds often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.net Future research should aim to overcome these limitations.
Key areas of focus will include:
Catalytic Approaches: The use of transition-metal catalysis has revolutionized the synthesis of complex molecules, and its application to the synthesis of this compound could lead to more direct and efficient routes. mdpi.com
Green Chemistry Principles: The development of synthetic methods that utilize environmentally benign solvents, reduce waste generation, and employ renewable starting materials will be a critical goal. mdpi.com This could involve exploring photocatalytic or electrocatalytic methods. mdpi.com
One-Pot Syntheses: Designing multi-component reactions where several chemical transformations occur in a single reaction vessel can significantly improve efficiency and reduce the environmental impact of the synthesis. mdpi.com
| Synthetic Strategy | Potential Advantages |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. mdpi.com |
| Biocatalysis | High stereoselectivity, environmentally friendly. |
| Flow Chemistry | Improved safety, scalability, and reaction control. |
Exploration of Undiscovered Reactivity Patterns
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The electron-rich furan (B31954) ring, the nucleophilic and electrophilic nature of the imino group, and the hypervalent sulfur center present numerous opportunities for novel chemical transformations.
Future investigations should systematically explore:
Reactions at the Furan Moiety: Investigating electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions at various positions of the furan ring.
Transformations of the Imino Group: Exploring hydrolysis, reduction, and reactions with nucleophiles to generate a diverse range of derivatives.
Chemistry of the Lambda6-Sulfanone Group: Studying the stability and reactivity of the hypervalent sulfur center, including its potential to participate in redox reactions or act as a leaving group.
A deeper understanding of these reactivity patterns will not only expand the fundamental knowledge of organosulfur chemistry but also provide access to a wider array of novel compounds with potentially interesting properties. fiveable.me
Expansion of Stereoselective Synthetic Strategies
For molecules with potential biological or material applications, the control of stereochemistry is paramount. Future research should focus on developing stereoselective methods for the synthesis of chiral derivatives of this compound.
Promising avenues for exploration include:
Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters during the synthesis.
Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of key reactions.
Resolution of Racemates: Developing efficient methods for separating enantiomers from a racemic mixture.
The successful development of stereoselective synthetic strategies will be crucial for evaluating the specific properties of individual stereoisomers and for their potential application in fields where chirality is a critical factor.
Theoretical Prediction and Validation of New Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules. nih.gov In the context of this compound, theoretical studies can play a vital role in predicting the properties and reactivity of new derivatives, thereby guiding synthetic efforts.
Future computational work could focus on:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, stability, and reactivity of the parent molecule and its derivatives.
Molecular Docking Simulations: To predict the potential biological targets and binding affinities of new compounds, which could guide the design of new therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: To establish correlations between the chemical structure and the observed biological activity or material properties.
The synergy between theoretical predictions and experimental validation will be essential for the rational design of new this compound derivatives with tailored properties.
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Study of conformational changes and intermolecular interactions. nih.gov |
| Virtual Screening | High-throughput computational assessment of large compound libraries. |
Innovation in Material Science Applications
The unique electronic and structural features of this compound make it an interesting candidate for applications in material science. Organosulfur compounds are known to exhibit a wide range of interesting properties, including conductivity, and nonlinear optical activity. britannica.comnih.gov
Future research in this area could explore the potential of this compound and its derivatives in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices.
Polymers and Advanced Materials: As monomers for the synthesis of novel polymers with unique thermal, mechanical, or electronic properties.
Nanotechnology: The incorporation of this molecule into nanomaterials could lead to new functional materials with applications in sensing, catalysis, or drug delivery. acs.org
The exploration of these material science applications will require interdisciplinary collaborations between synthetic chemists, material scientists, and physicists to fully realize the potential of this novel compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for (furan-2-yl)(imino)methyl-lambda6-sulfanone, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between furan derivatives and sulfoximine precursors. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilicity of the sulfanone group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for high-purity isolation .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.5 ppm) and sulfanone sulfur environment (δ 120–130 ppm for ³⁵S isotope effects) .
- IR Spectroscopy : Identify imino (C=N, ~1640 cm⁻¹) and sulfanone (S=O, ~1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolve bond angles and confirm lambda6-sulfur geometry using SHELX software .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) at 1–100 μM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity trends .
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide novel reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study sulfanone electrophilicity and furan π-orbital interactions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
- Docking Studies : Predict binding modes with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
Q. What strategies resolve contradictions between theoretical and experimental electronic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare experimental λₘₐₓ with TD-DFT-predicted electronic transitions .
- XPS Analysis : Validate sulfur oxidation state (binding energy ~168–170 eV for S=O) .
- Revisiting Solvent Effects : Test polar vs. nonpolar solvents to explain discrepancies in dipole moment calculations .
Q. How can crystallographic data address ambiguities in stereochemical assignments?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL to model twinning fractions and improve R-factor convergence .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to confirm packing motifs .
Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Track sulfur participation using ³⁴S/³²S isotopic substitution in reaction intermediates .
- Kinetic Profiling : Perform stopped-flow NMR to detect short-lived intermediates (e.g., sulfonium ions) .
Comparative Analysis of Sulfanone Derivatives
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
